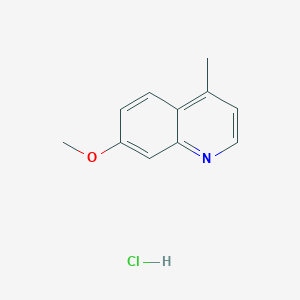

7-Methoxy-4-methylquinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxy-4-methylquinoline hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically found in the form of a white to yellow powder or crystals . Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

準備方法

The synthesis of 7-Methoxy-4-methylquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 7-methoxyquinoline with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

化学反応の分析

7-Methoxy-4-methylquinoline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into various hydrogenated quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are often quinoline derivatives with enhanced biological activities.

科学的研究の応用

7-Methoxy-4-methylquinoline hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7-Methoxy-4-methylquinoline hydrochloride involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or interfere with DNA replication in pathogens, leading to their death . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

類似化合物との比較

7-Methoxy-4-methylquinoline hydrochloride can be compared with other quinoline derivatives such as:

- 6-Methoxy-4-methylquinoline hydrochloride

- 7-Ethoxy-4-methylquinoline hydrochloride

- 7-Methoxy-4-ethylquinoline hydrochloride

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall efficacy in various applications.

生物活性

7-Methoxy-4-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of a methoxy group at the seventh position and a methyl group at the fourth position. Its molecular formula is C_10H_10ClN, with a molecular weight of approximately 173.21 g/mol. The compound typically appears as a colorless liquid with moderate solubility in water and higher solubility in organic solvents, making it suitable for various applications in research and industry.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to the death of pathogens such as bacteria and parasites.

- Fluorescent Probes : It serves as a fluorescent probe in biological assays, aiding in the study of various biochemical processes.

- Antiproliferative Activity : Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines by interfering with tubulin polymerization, which is crucial for cell division .

Biological Activities

Research has documented several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties, making it a candidate for further investigation in drug development against resistant bacterial strains.

- Antimalarial Potential : The compound has been evaluated for its antimalarial activity against Plasmodium falciparum, showing promising results that warrant further exploration .

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various human tumor cell lines, including multidrug-resistant phenotypes. For instance, it showed GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several cancer cell lines .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's effects on MCF-7 xenograft tumors in nude mice. Treatment with varying doses resulted in tumor growth inhibition rates ranging from 17.8% to 61.9%, indicating significant antitumor efficacy compared to standard treatments like paclitaxel .

- Antimalarial Efficacy : The compound's activity against P. falciparum was assessed using quantitative structure-activity relationship (QSAR) models, which predicted its potential effectiveness based on structural modifications. The models indicated that certain derivatives might enhance its antimalarial properties .

- Toxicological Profiles : In vitro cytotoxicity studies revealed that the compound exhibited low cytotoxicity (IC50 > 100 µM) on human HepG2 cells, suggesting a favorable safety profile for further development as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Exhibits mutagenic properties |

| 7-Hydroxy-4-methylquinoline | Hydroxyl group instead of methoxy | Increased polarity and potential hydrogen bonding |

| 6-Methoxyquinoline | Methoxy group at position 6 | Different bioactivity profile |

| 2-Hydrazinyl-7-methoxy-4-methylquinoline | Hydrazine substituent at position 2 | Potential antitumor activity |

特性

IUPAC Name |

7-methoxy-4-methylquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11;/h3-7H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFHKBKREDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。